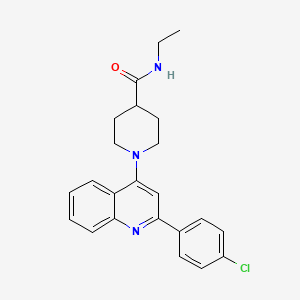
1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide typically involves multiple steps, starting with the construction of the quinoline core. Common synthetic routes include the Skraup, Doebner-von Miller, and Friedländer reactions . These methods often involve the use of aniline derivatives and aldehydes under acidic conditions to form the quinoline ring.
For the specific synthesis of this compound, a typical approach might involve the following steps:
Formation of the Quinoline Core: Using a Friedländer reaction, 2-aminobenzophenone and 4-chlorobenzaldehyde are reacted in the presence of a base to form the quinoline core.
Introduction of the Piperidine Ring: The quinoline derivative is then reacted with N-ethylpiperidine-4-carboxylic acid chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
化学反応の分析
Types of Reactions
1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting glioblastoma cells.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to induce cell death in glioblastoma cells through catastrophic vacuolization. This process involves the disruption of cellular organelles and the induction of necrosis-like cell death . The compound’s efficacy is influenced by its stereochemistry, with certain isomers showing higher activity and better brain tissue exposure .
類似化合物との比較
Similar Compounds
Vacquinol-1: A related compound with similar quinoline and piperidine structures, known for its anticancer properties.
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Camptothecin: Another quinoline-based compound with potent anticancer activity.
Uniqueness
1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide stands out due to its specific structural features and its ability to induce cell death through vacuolization, a mechanism not commonly observed in other quinoline derivatives .
特性
CAS番号 |
103914-11-0 |
|---|---|
分子式 |
C23H24ClN3O |
分子量 |
393.9 g/mol |
IUPAC名 |
1-[2-(4-chlorophenyl)quinolin-4-yl]-N-ethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H24ClN3O/c1-2-25-23(28)17-11-13-27(14-12-17)22-15-21(16-7-9-18(24)10-8-16)26-20-6-4-3-5-19(20)22/h3-10,15,17H,2,11-14H2,1H3,(H,25,28) |
InChIキー |
POHAJGDSIWENJV-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde](/img/structure/B15208233.png)
![(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate](/img/structure/B15208236.png)

![Azeto[1,2-a]thieno[2,3-c]pyrrole](/img/structure/B15208249.png)
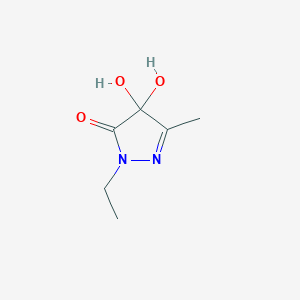
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B15208259.png)


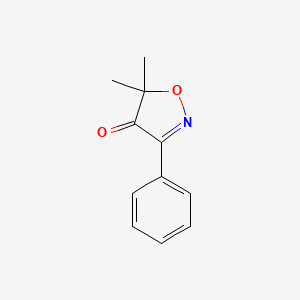

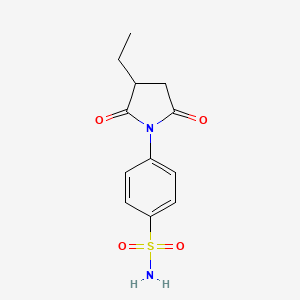

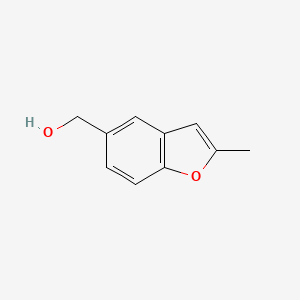
![5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one](/img/structure/B15208319.png)
